Undec-1-EN-1-OL

Overview

Description

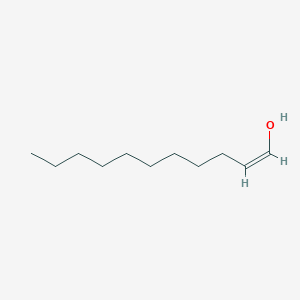

Undec-1-en-1-ol is a fatty alcohol 11:1 that is undecanol containing a double bond located at position 1; a minor tautomer of undecanal. It is an enol and a fatty alcohol. It is a tautomer of an undecanal.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Undec-1-en-1-ol serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various compounds such as fragrances, surfactants, and pharmaceuticals. Its unsaturation allows for diverse reactions, making it a versatile building block in synthetic organic chemistry.

Synthesis Methods

The compound can be synthesized via hydroboration-oxidation of undec-1-ene using borane followed by oxidation with hydrogen peroxide in the presence of a base. This method yields this compound efficiently, allowing for further functionalization.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydroboration-Oxidation | Undec-1-ene, Borane, H₂O₂ | Room temperature | High |

Biological Applications

Precursor for Bioactive Molecules

In biological research, this compound is investigated as a precursor for synthesizing biologically active molecules. It plays a role in cell signaling and metabolic pathways, contributing to studies on cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular membranes and interfering with metabolic processes.

| Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 25 | Membrane disruption |

| Candida albicans | 30 | ROS generation |

Medical Research

Therapeutic Potential

this compound is being explored for its potential therapeutic properties. Studies have shown promising antifungal and antimicrobial activities, suggesting its use in treating infections caused by resistant strains of bacteria.

Case Study: Antifungal Activity

A notable study evaluated the antifungal efficacy of this compound against Candida albicans. The results demonstrated significant inhibition of fungal growth at low concentrations.

Industrial Applications

Surfactants and Lubricants

In industrial applications, this compound is used in producing surfactants and lubricants. Its hydrophobic properties enhance the performance of these products in various formulations.

Flavoring Agent

Additionally, it is utilized as a flavoring agent due to its pleasant odor profile. The compound reacts with other chemicals to form derivatives that are valuable in food and fragrance industries.

Chemical Reactions Analysis

Oxidation Reactions

The terminal double bond (C1–C2) and primary alcohol group (-CH₂OH) are primary oxidation targets:

Alcohol Oxidation

-

Reagents : CrO₃ (Jones reagent), pyridinium chlorochromate (PCC), or TEMPO/NaOCl.

-

Products : Undec-1-enal (C₁₁H₂₀O) via oxidation of the -CH₂OH group to an aldehyde.

-

Mechanism : Two-electron oxidation involving chromic acid intermediates or radical pathways (TEMPO).

Reactivity Data :

| Reagent | Solvent | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0–25 | 85–90 | Undec-1-enal |

| PCC | CH₂Cl₂ | 25 | 70–75 | Undec-1-enal |

Double Bond Oxidation

-

Epoxidation :

-

Dihydroxylation :

Kinetic Parameters :

| Reaction Type | k (298 K, cm³/molecule·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Epoxidation | 2.1 × 10⁻¹⁶ | 45–50 |

| Dihydroxylation | 3.8 × 10⁻¹⁷ | 55–60 |

Reduction Reactions

Selective reduction of the double bond or alcohol group is achievable under controlled conditions:

Double Bond Hydrogenation

-

Catalysts : Pd/C, H₂ (1 atm).

-

Mechanism : Syn-addition of H₂ across the double bond.

Catalytic Efficiency :

| Catalyst | H₂ Pressure (atm) | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | 1 | 25 | 98 |

| PtO₂ | 1 | 50 | 85 |

Alcohol Reduction

-

Reagents : LiAlH₄, NaBH₄ (ineffective due to steric hindrance).

Ozonolysis

The terminal double bond undergoes ozonolysis to generate carbonyl compounds:

-

Reagents : O₃ in CH₂Cl₂/MeOH.

-

Mechanism : Criegee intermediate formation followed by fragmentation.

Ozonolysis Kinetics :

| Parameter | Value | Source |

|---|---|---|

| Rate coefficient (298 K) | 9.2 × 10⁻¹⁸ cm³/molecule·s | |

| Activation energy | 18.4 kJ/mol |

Dehydration

-

Conditions : H₂SO₄ (conc.), 80°C.

-

Yield : 65–70% under optimized conditions.

Esterification

Biocatalytic Transformations

CYP152K6 peroxygenase oxidizes fatty acids to produce this compound as a minor product:

Q & A

Basic Research Questions

Q. Q1: What are the key considerations in designing experiments to synthesize and characterize Undec-1-EN-1-OL?

Methodological Answer: Experimental design for synthesizing this compound should prioritize reproducibility and validity. Begin with a pre-experimental design (e.g., one-group pretest-posttest) to establish baseline conditions . For characterization, ensure sufficient spectral data (e.g., NMR, IR) and purity analysis (HPLC) are included in the main manuscript, with additional datasets in supplementary materials . Use quasi-experimental designs (e.g., control vs. experimental groups) to isolate variables affecting yield or stability .

Q. Q2: How can researchers ensure the purity of this compound in synthetic pathways?

Methodological Answer: Purity validation requires a multi-step approach:

Chromatographic separation (e.g., column chromatography) to isolate the compound.

Quantitative analysis using gas chromatography (GC) or mass spectrometry (MS) to detect impurities.

Crystallization techniques to refine the compound further.

For novel syntheses, document all steps exhaustively in the methods section, referencing established protocols where applicable .

Q. Q3: What foundational theories guide the study of this compound’s chemical reactivity?

Methodological Answer: Link reactivity studies to molecular orbital theory (e.g., frontier orbital interactions in alkene systems) and thermodynamic principles (e.g., Gibbs free energy calculations for reaction feasibility). Explicitly state how these frameworks inform hypothesis generation, such as predicting regioselectivity in addition reactions .

Advanced Research Questions

Q. Q4: How can factorial design optimize reaction conditions for this compound derivatives?

Methodological Answer: Implement a full factorial design to evaluate interactions between variables (e.g., temperature, catalyst concentration, solvent polarity). Use ANOVA to identify significant factors. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst | 0.1 mol% | 0.5 mol% |

| Analyze main and interaction effects using software like Minitab or R. Report results in matrices and include raw data in appendices . |

Q. Q5: How should researchers address contradictory data in this compound stability studies?

Methodological Answer: Apply the FINER criteria to reassess hypotheses:

- Feasibility: Verify experimental reproducibility.

- Novelty: Check if observed instability aligns with prior literature.

- Ethical: Ensure data manipulation is avoided.

Use error propagation analysis to quantify uncertainties in measurements (e.g., %RSD for repeated HPLC trials) . If contradictions persist, propose a revised mechanistic model in the discussion section, citing conflicting studies .

Q. Q6: What advanced computational methods predict this compound’s behavior in complex systems?

Methodological Answer: Integrate density functional theory (DFT) for electronic structure predictions and molecular dynamics (MD) simulations to study solvent interactions. Tools like COMSOL Multiphysics enable multiphysics modeling (e.g., coupling reaction kinetics with heat transfer). Validate simulations with experimental data, reporting discrepancies in supplementary materials .

Q. Methodological and Theoretical Frameworks

Q. Q7: How to align this compound research with broader chemical theories?

Methodological Answer: Embed studies within Green Chemistry principles (e.g., atom economy in synthesis) or bioorganic chemistry frameworks (e.g., enzyme-mimetic catalysis). Use conceptual diagrams to illustrate theoretical linkages, ensuring hypotheses are testable via defined variables (e.g., solvent polarity effects on reaction rates) .

Q. Q8: What statistical models are appropriate for analyzing dose-response relationships involving this compound?

Methodological Answer: Employ logistic regression for binary outcomes (e.g., efficacy thresholds) or Hill equation modeling for sigmoidal dose-response curves. Report confidence intervals and p-values, adhering to guidelines for chemical toxicology studies .

Q. Data Management and Reproducibility

Q. Q9: How to structure a data management plan (DMP) for this compound research?

Methodological Answer: A DMP must include:

Metadata standards (e.g., ISA-TAB for experimental data).

Storage protocols (e.g., cloud repositories with DOI assignment).

Ethical compliance (e.g., anonymization of human trial data).

Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) and use institutional templates for ERC-funded projects .

Q. Q10: What steps ensure reproducibility in this compound synthesis?

Methodological Answer:

Detailed procedural logs : Specify equipment calibration (e.g., HPLC pressure settings).

Batch documentation : Track reagent lot numbers and storage conditions.

Open-source sharing : Publish step-by-step videos or code for automated synthesis platforms in supplementary materials .

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(Z)-undec-1-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- |

InChI Key |

LEAQUNCACNBDEV-KHPPLWFESA-N |

SMILES |

CCCCCCCCCC=CO |

Isomeric SMILES |

CCCCCCCCC/C=C\O |

Canonical SMILES |

CCCCCCCCCC=CO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.